molecular formula C34H34Cl2F3NO3 B560420 RGX-104 CAS No. 610318-03-1

RGX-104

Cat. No.: B560420
CAS No.: 610318-03-1
M. Wt: 632.5 g/mol
InChI Key: LCMIYQOJZLRHTO-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RGX-104 is a first-in-class small-molecule agonist of the liver-X receptor (LXR). It is designed to modulate innate immunity by activating the transcription of the apolipoprotein E (ApoE) gene. This compound has shown promise in preclinical and clinical studies for its potential to deplete myeloid-derived suppressor cells (MDSCs) and activate cytotoxic T-lymphocytes, making it a valuable candidate for cancer immunotherapy .

Mechanism of Action

Target of Action

RGX-104 hydrochloride is a small-molecule agonist that primarily targets the Liver X Receptor (LXR) . LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation .

Mode of Action

This compound hydrochloride modulates innate immunity via transcriptional activation of the ApoE gene . The compound binds to LXR, which in turn activates the expression of ApoE . The activated ApoE binds to its receptor LRP8, which robustly inhibits angiogenesis and depletes myeloid-derived suppressor cells (MDSCs), thereby activating cytotoxic T-lymphocytes .

Biochemical Pathways

The activation of the LXR-ApoE pathway by this compound stimulates the innate immune response in cancer . This is achieved via the depletion of MDSCs and the activation of dendritic cells, leading to the stimulation of T cells and anti-tumor immunity .

Pharmacokinetics

It is known that the compound is administered orally . The compound has been tested in various dose regimens, including 80 mg BID (twice a day), 100 mg BID, and 80 mg BID with 5 days on/2 days off .

Result of Action

The result of this compound hydrochloride’s action is the activation of cytotoxic T-lymphocytes, which leads to anti-tumor immunity . This is achieved through the depletion of MDSCs, cells associated with resistance to both checkpoint inhibitors and chemotherapy . The compound has shown a disease control rate of 40% in a monotherapy dose escalation trial .

Action Environment

The action of this compound hydrochloride can be influenced by various environmental factors. For instance, the compound has been tested in combination with docetaxel, a chemotherapy drug . This combination is based on the rationale that taxane therapy promotes the expansion of MDSCs, leading to acquired taxane resistance . Therefore, combining this compound with taxanes could counteract MDSC-associated taxane resistance and increase clinical efficacy .

Preparation Methods

The specific synthetic routes and reaction conditions for RGX-104 are proprietary and not publicly disclosed in detail. it is known that this compound is synthesized through a series of organic reactions that involve the formation of its unique molecular structure. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .

Chemical Reactions Analysis

RGX-104 primarily undergoes reactions typical of small-molecule agonists. These include:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, which may alter its pharmacokinetic properties.

    Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

    Hydrolysis: this compound may undergo hydrolysis under certain conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RGX-104 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound serves as a model compound for studying the activation of liver-X receptors and the subsequent transcriptional activation of target genes.

    Biology: The compound is used to investigate the role of ApoE in modulating innate immunity and its effects on myeloid-derived suppressor cells.

    Medicine: this compound is being studied as a potential cancer immunotherapy agent. .

Comparison with Similar Compounds

RGX-104 is unique in its mechanism of action as an LXR agonist that targets ApoE to modulate innate immunity. Similar compounds include other LXR agonists, such as:

    T0901317: Another LXR agonist that has been studied for its effects on cholesterol metabolism and inflammation.

    GW3965: An LXR agonist known for its role in regulating lipid metabolism and inflammation.

Compared to these compounds, this compound is distinct in its specific targeting of ApoE and its demonstrated efficacy in depleting MDSCs and activating cytotoxic T-lymphocytes, making it a promising candidate for cancer immunotherapy .

Properties

IUPAC Name

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMIYQOJZLRHTO-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610318-03-1
Record name RGX-104 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABEQUOLIXRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32013XLTX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RGX-104
Reactant of Route 2
RGX-104
Reactant of Route 3
RGX-104
Reactant of Route 4
RGX-104
Reactant of Route 5
RGX-104
Reactant of Route 6
RGX-104

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.